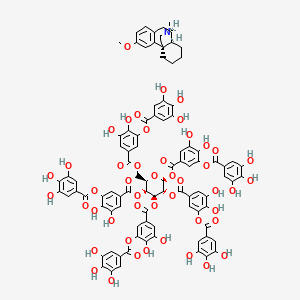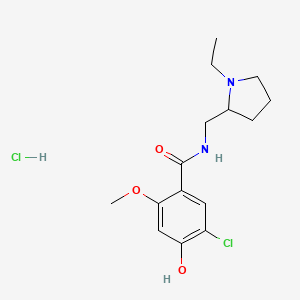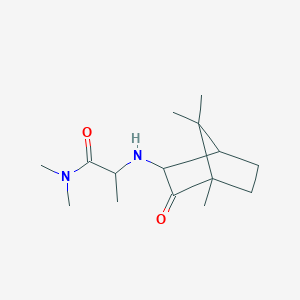
N,N'-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea es un compuesto orgánico sintético caracterizado por la presencia de grupos flúor y metilo unidos a anillos fenilo, que están conectados a una unidad de urea.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea típicamente implica la reacción de cloruro de 3-fluorobencilo y cloruro de 4-metilbencilo con urea en condiciones básicas. La reacción se lleva a cabo en presencia de una base como carbonato de potasio en un solvente orgánico como dimetilformamida (DMF) a temperaturas elevadas. La reacción procede a través de una sustitución nucleofílica, donde los grupos cloruro son reemplazados por la unidad de urea, formando el producto deseado.
Métodos de Producción Industrial
La producción industrial de N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea sigue rutas de síntesis similares pero a mayor escala. El proceso involucra el uso de reactores de flujo continuo para asegurar una mezcla eficiente y transferencia de calor. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto se purifica utilizando técnicas como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, dando como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos flúor o metilo son reemplazados por otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de urea sustituidos.
Aplicaciones Científicas De Investigación
N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o ligando en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede formar enlaces de hidrógeno e interacciones hidrofóbicas con estos objetivos, lo que lleva a la inhibición o modulación de su actividad. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
N,N'-Bis(3-metilfenil)urea: Estructura similar pero carece de los sustituyentes flúor.
N,N'-Bis(4-metilfenil)urea: Estructura similar pero carece de los sustituyentes flúor.
N,N'-Bis(3,5-bis(trifluorometil)fenil)tiourea: Contiene grupos trifluorometilo y una unidad de tiourea.
Unicidad
N,N'-Bis((3-fluorofenil)(4-metilfenil)metil)urea es única debido a la presencia de ambos grupos flúor y metilo, que pueden mejorar su estabilidad química y su actividad biológica. La combinación de estos sustituyentes puede conducir a propiedades mejoradas en comparación con compuestos similares, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
160807-90-9 |
|---|---|
Fórmula molecular |
C29H26F2N2O |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1,3-bis[(3-fluorophenyl)-(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C29H26F2N2O/c1-19-9-13-21(14-10-19)27(23-5-3-7-25(30)17-23)32-29(34)33-28(22-15-11-20(2)12-16-22)24-6-4-8-26(31)18-24/h3-18,27-28H,1-2H3,(H2,32,33,34) |
Clave InChI |
UWFPMNQOCHTGCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



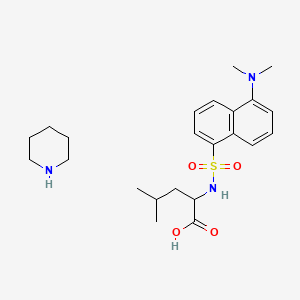



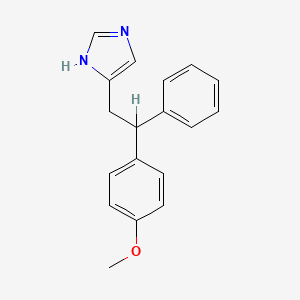
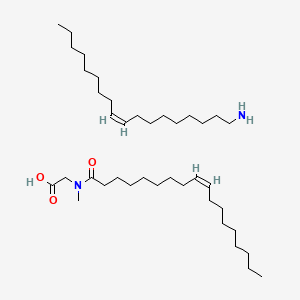
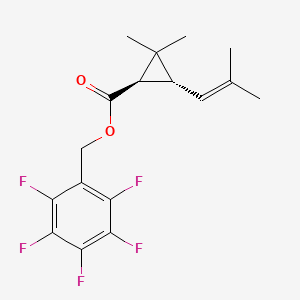
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
